N-(1,2-benzoxazol-3-yl)-3-chlorobenzamide

描述

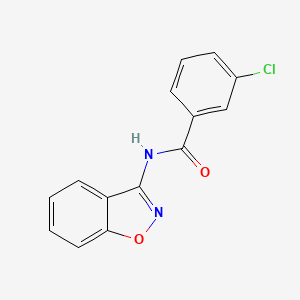

N-(1,2-Benzoxazol-3-yl)-3-chlorobenzamide (IUPAC name: 3-chloro-N-(1,2-oxazol-3-yl)benzamide) is a benzamide derivative featuring a 1,2-benzoxazole moiety at the amide nitrogen and a 3-chlorophenyl group (Figure 1). Its molecular formula is C₁₀H₇ClN₂O₂, with a molecular weight of 222.63 g/mol. The compound is structurally characterized by:

- A benzoxazole ring (a fused benzene and oxazole system) at position 3.

- A 3-chlorobenzoyl group linked via an amide bond.

属性

IUPAC Name |

N-(1,2-benzoxazol-3-yl)-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-5-3-4-9(8-10)14(18)16-13-11-6-1-2-7-12(11)19-17-13/h1-8H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVAUOCDKHLMAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2-benzoxazol-3-yl)-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoic acid with 1,2-benzoxazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

化学反应分析

Types of Reactions: N-(1,2-benzoxazol-3-yl)-3-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoxazole derivatives.

科学研究应用

Biological Applications

1.1 Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives, including N-(1,2-benzoxazol-3-yl)-3-chlorobenzamide, exhibit notable antimicrobial properties. A study highlighted the synthesis of benzoxazole-based compounds that showed potent activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) with minimum inhibitory concentrations (MIC) ranging from 0.8 to 6.25 µg/mL. Some derivatives were found to be more effective than traditional drugs like isoniazid against MDR-TB and extensively drug-resistant TB (XDR-TB) strains .

1.2 Anticancer Properties

Benzoxazole derivatives are also recognized for their anticancer potential. They have been studied for their ability to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. The structural characteristics of this compound contribute to its interaction with biological targets involved in cancer progression .

1.3 Antitubercular Agents

The compound has been explored as a potential antitubercular agent due to its ability to inhibit the growth of M. tuberculosis. The integration of the benzoxazole moiety into drug design has been shown to enhance the efficacy against resistant strains, making it a candidate for further development in combating tuberculosis .

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of this compound can be achieved through various methods, often involving the condensation of 2-aminophenol with chlorinated benzoyl derivatives. Recent advancements in synthetic strategies include:

- Nanocatalysis : Utilizing nanomaterials as catalysts has improved reaction yields and reduced reaction times. For instance, nickel(II) complexes have been employed to facilitate the synthesis of benzoxazole derivatives under mild conditions .

- Solvent-Free Reactions : Innovative approaches have also focused on solvent-free conditions that promote eco-friendly synthesis while maintaining high yields .

Industrial Applications

3.1 Agrochemicals

Benzoxazole derivatives are being investigated for their potential use as agrochemicals, particularly herbicides and fungicides. Their ability to interact with specific biological pathways in plants makes them suitable candidates for developing new agricultural products that are effective against pests and diseases while being environmentally sustainable .

3.2 Material Science

The unique properties of benzoxazole compounds allow them to be utilized in material science, particularly in developing organic light-emitting diodes (OLEDs) and other electronic materials due to their electronic properties .

Case Studies and Research Findings

作用机制

The mechanism of action of N-(1,2-benzoxazol-3-yl)-3-chlorobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

相似化合物的比较

Key Properties (from ):

Comparison with Structurally Similar Compounds

N-(Benzothiazol-2-yl)-3-chlorobenzamide

Structure: Replaces benzoxazole with benzothiazole (sulfur instead of oxygen in the heterocycle). Synthesis: Reacts 3-chlorobenzoyl chloride with 2-aminobenzothiazole (similar to ). Key Differences:

- Electronic Effects : Sulfur in benzothiazole increases electron density compared to benzoxazole, altering reactivity and binding interactions.

- Crystallography : Forms yellow crystals in the triclinic space group Pī (a = 7.0299 Å) with distinct packing patterns due to S-atom interactions .

Applications : Benzothiazoles are explored for anticancer and antimicrobial activities due to enhanced membrane permeability .

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

Structure : Features a benzisoxazole core with chloromethyl (position 3) and acetamide (position 5) groups.

Synthesis : Cyclization of o-hydroxyphenylketoximes using thionyl chloride ().

Key Differences :

- Reactivity : The chloromethyl group enables further functionalization (e.g., nucleophilic substitution).

3-Chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide

Structure : Substitutes benzoxazole with a 1,2,4-thiadiazole ring (positions 2-methyl and 3-oxo).

Synthesis : Likely via amidation of 3-chlorobenzoyl chloride with a thiadiazole amine.

Key Differences :

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structure: Lacks a heterocycle; features an N,O-bidentate directing group (hydroxy-dimethylethyl). Synthesis: Reacts 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol (). Key Differences:

2-(1,2-Benzoxazol-3-yl)-N-{[(4-chlorophenyl)carbamothioyl]amino}acetamide

Structure : Extends the benzoxazole core with a thiourea-linked 4-chlorophenyl group.

Synthesis : Combines benzoxazole acetamide with thiourea derivatives ().

Key Differences :

Comparative Analysis Table

Research Findings and Implications

- Heteroatom Influence : Benzoxazoles (O) vs. benzothiazoles (S) exhibit divergent electronic profiles, affecting pharmacological target binding. Benzothiazoles generally show higher lipophilicity .

- Substituent Reactivity : Chlorine at the 3-position enhances stability and bioactivity across analogs (e.g., anticonvulsant activity in thiadiazoles ).

- Synthetic Flexibility : Chloromethyl and acetamide groups () allow modular derivatization, enabling tailored drug design.

生物活性

N-(1,2-benzoxazol-3-yl)-3-chlorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzoxazole Derivatives

Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The structural features of benzoxazole compounds allow them to interact with various biological targets in the human body, enhancing their therapeutic potential .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It may inhibit specific enzymes involved in disease progression or activate beneficial cellular pathways. The precise molecular targets and pathways are still under investigation but are critical for understanding the compound's therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR analysis of benzoxazole derivatives indicates that substituents on the benzene ring significantly influence their biological activity. For instance, the presence of electron-withdrawing groups such as chlorine enhances cytotoxicity against cancer cells. Data from various studies suggest that modifications in the benzoxazole structure can lead to improved potency and selectivity against target proteins .

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1 | Structure 1 | Anticancer (MCF-7) | 0.37 |

| 2 | Structure 2 | Antimicrobial | 0.48 |

| 3 | Structure 3 | Anti-inflammatory | 0.94 |

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown potent activity against breast cancer cell lines (MCF-7, MDA-MB-231) with IC50 values less than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also displays antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies have indicated selective activity against certain pathogens, suggesting potential use as an antibacterial agent .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of benzoxazole derivatives, this compound was tested alongside other compounds. The results indicated a dose-dependent increase in apoptosis in breast cancer cells, with significant reductions in cell viability observed at higher concentrations.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

常见问题

Q. What are the optimized synthetic routes for N-(1,2-benzoxazol-3-yl)-3-chlorobenzamide, and how can reaction intermediates be characterized?

The compound is synthesized via nucleophilic substitution between 3-chlorobenzoyl chloride and 2-amino-1,2-benzoxazole under basic conditions. Key intermediates (e.g., thiourea derivatives) can be characterized using FTIR (amide C=O stretch at ~1675 cm⁻¹, N–H stretches at ~3290–3055 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.6–8.1 ppm, NH/OH signals at δ 9.3–10.9 ppm). Yield optimization requires controlled stoichiometry and inert atmospheres to minimize hydrolysis .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXTL software is critical for unambiguous structural determination. For example, a derivative crystallized in the triclinic space group Pī (a = 7.0299 Å, b = 10.231 Å, c = 12.456 Å) confirmed bond lengths and angles, resolving discrepancies in earlier NMR-based assignments. Hydrogen atoms are refined using riding models, and anisotropic displacement parameters validate thermal motion .

Q. What spectroscopic techniques are most reliable for distinguishing regioisomers in benzoxazole-based amides?

High-resolution mass spectrometry (HRMS) and ¹³C NMR are decisive. For instance, HRMS of a trifluoromethyl-substituted analog showed a [M-H]⁻ peak at m/z 366.0112 (calc. 366.0120), confirming molecular formula. ¹³C NMR distinguishes regioisomers via carbonyl carbon shifts (C=O at ~165 ppm) and aromatic carbon environments .

Advanced Research Questions

Q. How do steric and electronic effects influence the biological activity of this compound analogs?

Substituents at the benzoxazole and benzamide rings modulate activity. For example, electron-withdrawing groups (e.g., -CF₃) enhance cytotoxicity in T47D breast cancer cells (IC₅₀ = 12 µM vs. 25 µM for unsubstituted analogs). Docking studies (e.g., using EGFR kinase PDB:1M17) reveal that planarity and hydrogen bonding to Lys745 are critical for activity. SAR analysis requires combining MTT assays with molecular dynamics simulations .

Q. What experimental strategies mitigate dethiocyanation side reactions during coordination complex synthesis with this compound?

Metal-catalyzed dethiocyanation (e.g., with Co(II)) can be suppressed by using non-polar solvents (e.g., hexane) and low temperatures. Monitoring via TLC and quenching with EDTA minimizes ligand decomposition. Alternative ligands (e.g., pyridyl triazoles) may bypass this issue, as shown in analogous systems .

Q. How can solvatochromic effects impact the UV/vis spectral interpretation of this compound in drug design?

Solvent polarity (e.g., measured by the Eₜ(30) scale) shifts λ_max due to dipole-dipole interactions. In DMSO, a bathochromic shift (~20 nm) vs. hexane indicates π→π* transitions stabilized by polar solvents. TD-DFT calculations (B3LYP/6-311++G(d,p)) correlate experimental and computed wavelengths (e.g., 290 nm in gas phase vs. 310 nm in ethanol), guiding solvent selection for bioassays .

Q. What crystallographic software tools and refinement protocols address twinning or disorder in benzoxazole-amide crystals?

SHELXL refinement with TWIN/BASF commands resolves twinning (e.g., for a hemihydrate crystal). For disorder, PART commands split occupancy of flexible groups (e.g., cyclopropyl rings). R-factors below 5% and Δρ maps < 0.3 eÅ⁻³ validate models. High-resolution data (θ > 25°) and iterative Hirshfeld atom refinement improve accuracy .

Methodological Notes

- Synthetic Challenges : Trace water degrades 3-chlorobenzoyl chloride; use molecular sieves and dry solvents .

- Data Contradictions : Discrepancies in melting points (e.g., 167–169°C vs. 135–138°C) arise from polymorphic forms or impurities; DSC and PXRD are recommended for verification .

- Advanced Characterization : Combine SCXRD with NBO analysis to map hyperconjugative interactions (e.g., n→σ* in amide groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。